Cas no 2260917-91-5 ((S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone)

(S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone 化学的及び物理的性質
名前と識別子
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- (S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone
- EN300-6739323
- 2260917-91-5
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- インチ: 1S/C5H7N3OS/c1-10(6,9)5-7-3-2-4-8-5/h2-4,6H,1H3/t10-/m0/s1
- InChIKey: FSGRWNRLVOMTOT-JTQLQIEISA-N
- SMILES: [S@](C)(C1N=CC=CN=1)(=N)=O
計算された属性
- 精确分子量: 157.03098303g/mol
- 同位素质量: 157.03098303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.1Ų
- XLogP3: 1.1
(S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6739323-0.5g |
(S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone |
2260917-91-5 | 95.0% | 0.5g |
$1285.0 | 2025-03-13 | |
Enamine | EN300-6739323-1.0g |
(S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone |
2260917-91-5 | 95.0% | 1.0g |
$1339.0 | 2025-03-13 | |
Enamine | EN300-6739323-0.25g |
(S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone |
2260917-91-5 | 95.0% | 0.25g |
$1232.0 | 2025-03-13 | |
Enamine | EN300-6739323-0.05g |
(S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone |
2260917-91-5 | 95.0% | 0.05g |
$1125.0 | 2025-03-13 | |
Enamine | EN300-6739323-0.1g |
(S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone |
2260917-91-5 | 95.0% | 0.1g |
$1178.0 | 2025-03-13 |
(S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
(S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanoneに関する追加情報
(S)-Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone: A Comprehensive Overview
The compound with CAS No. 2260917-91-5, commonly referred to as (S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrimidine ring, a sulfanone group, and an imino substituent. The (S)-configuration at the chiral center adds another layer of complexity and specificity to its properties, making it a subject of interest for researchers exploring stereochemistry and its impact on biological activity.
Recent studies have highlighted the potential of (S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone in drug discovery. Its structure suggests possible applications as a kinase inhibitor or a modulator of protein-protein interactions, both of which are critical in the development of therapeutic agents. The pyrimidine ring, a common feature in many bioactive compounds, contributes to the molecule's ability to interact with various biological targets. Additionally, the sulfanone group is known to enhance solubility and stability, which are essential properties for drug candidates.
The synthesis of (S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone involves a multi-step process that includes the formation of the pyrimidine ring, followed by the introduction of the sulfanone group and the chiral imino substituent. Researchers have employed various strategies to achieve high enantiomeric excess (ee) during the synthesis, ensuring the production of the desired (S)-enantiomer. These methods often involve asymmetric catalysis or chiral auxiliary techniques, underscoring the importance of stereocontrol in modern organic synthesis.
One of the most intriguing aspects of this compound is its biological activity. Preclinical studies have demonstrated that (S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone exhibits potent inhibitory effects on several kinases, including those implicated in cancer and inflammatory diseases. Its ability to selectively target these enzymes makes it a promising candidate for further development into therapeutic agents. Furthermore, recent research has explored its potential as a modulator of epigenetic regulators, opening new avenues for its application in epigenetic therapy.
The structural uniqueness of (S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone also makes it an attractive molecule for studying chemical reactivity and catalysis. Its sulfanone group can act as a nucleophile or electrophile depending on the reaction conditions, enabling it to participate in a wide range of transformations. This versatility has led to its use as a building block in the construction of more complex molecules with diverse functionalities.
In terms of applications, (S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone has shown potential in both medicinal chemistry and materials science. Its role as an intermediate in drug discovery programs is well-documented, but its use in creating advanced materials with specific optical or electronic properties is an emerging area of interest. The combination of its chiral center and functional groups makes it suitable for applications ranging from chiral recognition in sensors to asymmetric catalysis in industrial processes.
Looking ahead, the continued exploration of (S)-imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone will undoubtedly yield further insights into its properties and potential uses. As researchers delve deeper into its structure-function relationships and biological interactions, this compound is poised to play a significant role in advancing our understanding of complex molecular systems and their applications in medicine and beyond.
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